PI3Kα Inhibitory Activity: 3-Bromo-2,5-difluoropyridine vs. Pyridine Core Variants
3-Bromo-2,5-difluoropyridine exhibits measurable PI3K p110α/p85α inhibitory activity with an IC₅₀ of 1.50 × 10³ nM (1.50 μM) in a fluorescence-based immunoassay [1]. A comment by Southan (2017) notes that an IC₅₀ of 28 μM is neither potent nor selective, providing a class-level baseline [2]. While both compounds fall within the micromolar range, the 3-bromo-2,5-difluoropyridine scaffold shows an ~18.7-fold lower IC₅₀ than the 28 μM reference, indicating meaningful scaffold-dependent potency variation.
| Evidence Dimension | PI3K p110α/p85α inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 1.50 × 10³ nM (1.50 μM) |
| Comparator Or Baseline | Unspecified compound (IC₅₀ = 28 μM, noted as neither potent nor selective) |
| Quantified Difference | ~18.7-fold lower IC₅₀ (1.50 μM vs. 28 μM) |
| Conditions | Fluorescence-based immunoassay (BindingDB assay) |
Why This Matters
This data provides a quantitative activity benchmark for selecting 3-bromo-2,5-difluoropyridine as a starting scaffold in PI3K inhibitor programs, relative to other pyridine derivatives.
- [1] BindingDB. (n.d.). BDBM50391187 / CHEMBL2088665: IC₅₀ data for 3-Bromo-2,5-difluoropyridine against PI3K p110α/p85α. BindingDB Entry. View Source
- [2] Southan, C. (2017). Comment on compound with IC₅₀ = 28 μM. Hypothesis / PubMed Commons. View Source
